N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7S/c1-29-16-5-3-15(4-6-16)13-22-20(25)21(26)23-14-19-24(11-12-31-19)32(27,28)18-9-7-17(30-2)8-10-18/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAILDLITGNJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide (CAS Number: 868981-33-3) is a compound characterized by its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.5 g/mol. The structural features include an oxazolidine ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O7S |
| Molecular Weight | 463.5 g/mol |
| CAS Number | 868981-33-3 |
The biological activity of this compound is largely attributed to its interactions with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity.
- Anticancer Potential : The oxazolidine moiety has been associated with anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (histone deacetylase) .
- Enzyme Inhibition : Research indicates that derivatives containing the oxazolidine structure can inhibit enzymes critical for bacterial survival, such as enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid synthesis .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that compounds with the 1,3,4-oxadiazole scaffold exhibited potent antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. The most active derivatives showed MIC values significantly lower than conventional antibiotics .
- Cytotoxicity Against Cancer Cells : Research has shown that specific derivatives can induce apoptosis in cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to their target enzymes, confirming their potential as effective inhibitors .
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
Scientific Research Applications
Structural Components
- Methoxybenzenesulfonyl Group : Enhances solubility and biological activity.
- Oxazolidine Ring : Imparts stability and influences the compound's interaction with biological targets.
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its structure-activity relationship (SAR) indicates that modifications to the methoxy and sulfonyl groups can significantly alter its potency and selectivity.
Anticancer Research
The primary application of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide lies in oncology. Its ability to inhibit cell proliferation makes it a candidate for further development as an anticancer drug. In vitro studies have demonstrated its effectiveness against several cancer types, including breast and colon cancer.
Enzyme Inhibition Studies
This compound has also been studied for its potential as an enzyme inhibitor. The unique binding properties conferred by the oxazolidine structure allow it to interact with various enzymes involved in metabolic pathways, presenting opportunities for drug development targeting metabolic disorders.
Drug Development
Given its unique structure and biological activities, this compound is being explored for formulation into novel therapeutic agents. Researchers are investigating its potential use in combination therapies to enhance efficacy while reducing side effects associated with traditional chemotherapeutics.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated significant dose-dependent inhibition of cell viability, supporting its potential as an anticancer agent.
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound's interaction with tubulin leads to disrupted microtubule formation, ultimately resulting in apoptosis in cancer cells. This finding highlights the importance of structural modifications in enhancing therapeutic efficacy.
- Enzyme Interaction Studies : A recent study focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results demonstrated that it could effectively reduce enzyme activity linked to tumor growth, suggesting a dual mechanism of action—both through direct cytotoxicity and metabolic modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
(a) N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide (BA97714)
- Key Differences :
- The sulfonyl group is 4-nitrobenzenesulfonyl (electron-withdrawing) instead of 4-methoxybenzenesulfonyl (electron-donating).
- The substituent on the ethanediamide is 2-(3,4-dimethoxyphenyl)ethyl rather than 4-methoxyphenylmethyl.
- The dimethoxyphenyl group may improve solubility compared to the monomethoxy analog .
(b) N-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide
- Key Differences :
- The sulfonyl group is 4-fluorobenzenesulfonyl , introducing electronegativity without steric bulk.
- The oxazinan ring (6-membered) replaces oxazolidin (5-membered), reducing ring strain and altering conformational flexibility.
- Implications :
Variations in the Ethanediamide Moiety
(a) N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide
- Key Differences :
- The ethanediamide substituent is ethyl instead of 4-methoxyphenylmethyl.
- The sulfonyl group is 4-fluoro-2-methylphenyl , combining steric and electronic effects.
- The 2-methyl substituent may hinder rotation, stabilizing specific conformations .
(b) N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
- Key Differences :
- The oxazolidin ring is replaced with a thiazolo-triazole heterocycle, introducing additional nitrogen atoms.
- A 4-fluorophenyl group is embedded in the thiazolo-triazole system.
- Implications :
Pharmacological Potential (Inferred from Analogs)
While direct data for the target compound are lacking, insights can be drawn from related structures:
- Anticancer Activity : Sulfonamide derivatives (e.g., ) exhibit microtubule disruption, implying that the 4-methoxyphenyl group could enhance tumor selectivity .
Preparation Methods
Synthesis of 3-(4-Methoxybenzenesulfonyl)-1,3-Oxazolidine
The oxazolidine core is constructed through a cyclization reaction between 2-aminoethanol and 4-methoxybenzenesulfonyl chloride under basic conditions:
Reaction Conditions
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (TEA, 2.5 equiv)
-
Temperature: 0°C → room temperature (RT)
-
Time: 12 hours
Mechanism:
-
Sulfonylation of the primary amine in 2-aminoethanol.
-
Intramolecular nucleophilic attack by the hydroxyl oxygen, forming the oxazolidine ring.
Yield: 78–85% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Functionalization with a Methyl Group at the Oxazolidine 2-Position
The oxazolidine’s 2-position is alkylated using iodomethane in the presence of a strong base:
Procedure:
-
Dissolve 3-(4-methoxybenzenesulfonyl)-1,3-oxazolidine (1.0 equiv) in dry tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 1.2 equiv) at 0°C.
-
Introduce iodomethane (1.5 equiv) and stir at RT for 6 hours.
Key Considerations:
Preparation of N'-[(4-Methoxyphenyl)methyl]Ethanediamide
The ethanediamide arm is synthesized via a two-step sequence:
Step 2.3.1: Formation of Ethanedioyl Dichloride Intermediate
Reaction:
Step 2.3.2: Amidation with 4-Methoxybenzylamine
Conditions:
Final Coupling Reaction
The oxazolidine and ethanediamide intermediates are conjugated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
Optimized Protocol:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Coupling Agent | HATU (1.2 equiv) |
| Base | DIEA (N,N-diisopropylethylamine, 3.0 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 8 hours |
| Workup | Extraction (ethyl acetate), column chromatography |
| Isolated Yield | 68% |
Critical Notes:
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.8 Hz, 2H, SO₂ArH), 7.12 (d, J = 8.8 Hz, 2H, OCH₃ArH), 4.45 (s, 2H, NCH₂Oxazolidine), 3.89 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).
High-Resolution Mass Spectrometry (HRMS):
Challenges and Mitigation Strategies
Low Coupling Efficiency
Issue: Suboptimal yields (<50%) in initial coupling attempts.
Solution:
Purification Difficulties
Issue: Co-elution of byproducts during column chromatography.
Resolution:
-
Employ gradient elution (hexane → ethyl acetate → methanol).
-
Use reverse-phase HPLC for final purification (C18 column, acetonitrile/water).
Scalability and Industrial Relevance
Kilogram-Scale Adaptation:
Environmental Impact:
Q & A
Q. What are the standard synthetic routes for this compound?
Methodological Answer: The synthesis involves multi-step organic reactions:
Formation of the oxazolidin-2-yl intermediate : React 4-methoxybenzenesulfonyl chloride with a 1,3-oxazolidine precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
Methylation and coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-methoxyphenylmethyl group. Typical conditions include 5–10 mol% Pd(PPh₃)₄, Na₂CO₃, and reflux in THF/water .
Amidation : React the intermediate with ethanediamide via nucleophilic acyl substitution, using coupling agents like HATU or DCC in anhydrous DMF .
Key Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | K₂CO₃, DMF, RT | Monitor by TLC (hexane:EtOAc 3:1) |
| 2 | Pd(PPh₃)₄, THF/H₂O, 80°C | Base selection (Na₂CO₃ vs. K₃PO₄) critical for coupling efficiency |
Q. How is this compound characterized structurally?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at δ 3.8 ppm for methoxy; oxazolidine protons at δ 4.2–5.1 ppm) .
- IR : Detect sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O at 1650 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected m/z ± 0.001 Da) .
- HPLC-PDA : Purity assessment (>98%) using a C18 column (MeCN:H₂O gradient) .
Q. What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
- Solubility : Test in DMSO (primary solvent for bioassays), MeOH, and aqueous buffers (e.g., PBS). Low solubility in water may require sonication or co-solvents (e.g., 10% DMSO in PBS) .
- Stability :
- Short-term : Store at -20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles .
- Long-term : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation (e.g., hydrolysis of sulfonyl or amide groups) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) for coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMAc) for amidation step; DMAc may reduce side reactions .
- Workflow : Use Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, stoichiometry). Example:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst Loading | 2–10 mol% | 5 mol% |
| Validation : Scale-up to 10 g with ≥85% yield . |
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Contradiction Scenario : Discrepancy in NMR peak assignments for methoxy vs. sulfonyl groups.
- Resolution Steps :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., NOESY for spatial proximity of oxazolidine methyl groups) .
- Computational Validation : Compare experimental IR/MS with DFT-calculated spectra (using Gaussian or ORCA) .
- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) .
- Biological Assays : Test analogs against target proteins (e.g., kinase inhibition assays) with IC₅₀ determination.
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with substituent electronic properties (Hammett σ values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
